REACTION_CXSMILES
|
[O:1]1[CH2:5][CH2:4][O:3][C:2]1([CH2:11][C:12](OC)=[O:13])[CH2:6][C:7](OC)=[O:8].[H-].[H-].[H-].[H-].[Li+].[Al+3]>C1COCC1>[O:1]1[CH2:5][CH2:4][O:3][C:2]1([CH2:6][CH2:7][OH:8])[CH2:11][CH2:12][OH:13] |f:1.2.3.4.5.6|
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Name
|
|
Quantity
|
2.6 g
|
Type
|
reactant
|
Smiles
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O1C(OCC1)(CC(=O)OC)CC(=O)OC
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Name
|
|
Quantity
|
1.4 g
|
Type
|
reactant
|
Smiles
|
[H-].[H-].[H-].[H-].[Li+].[Al+3]
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Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
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Type
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CUSTOM
|
Details
|
The mixture was stirred overnight
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
|
Details
|
The reaction mixture was then refluxed for 1 h
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Duration
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1 h
|
Type
|
CUSTOM
|
Details
|
was quenched with 15% NaOH aqueous solution (3 mL) and water (3 mL)
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Type
|
FILTRATION
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Details
|
filtered through celite
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Type
|
WASH
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Details
|
The residue was washed twice with THF (100 mL×2)
|
Type
|
CUSTOM
|
Details
|
The combined organic phase was evaporated
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
O1C(OCC1)(CCO)CCO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 8 mmol | |
AMOUNT: MASS | 1.3 g | |
YIELD: PERCENTYIELD | 66% | |
YIELD: CALCULATEDPERCENTYIELD | 66.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |